4-Bromo-2-(thian-4-yl)pyridine
Description
4-Bromo-2-(thian-4-yl)pyridine is a halogenated pyridine derivative featuring a thiane (tetrahydrothiopyran) substituent at the 2-position and a bromine atom at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its dual functionalization, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and participation in heterocyclic transformations.
Properties
Molecular Formula |
C10H12BrNS |
|---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
4-bromo-2-(thian-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
ADAQIRDIPOMNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thian-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with a thian-4-yl precursor under suitable conditions. For instance, the cross-coupling reaction of 4-bromopyridine with a thian-4-yl organometallic reagent, such as a Grignard reagent or an organolithium compound, can yield the desired product. The reaction typically requires a palladium catalyst and a suitable ligand to facilitate the coupling process .
Industrial Production Methods
Industrial production of 4-Bromo-2-(thian-4-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position enables palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups:
Key observations:
-
Bromine substitution occurs regioselectively at the 4-position .
-
The thian group remains intact under these conditions, indicating compatibility with palladium catalysts .
Oxidative Cyclization Reactions
The compound participates in bromine-mediated cyclization to form fused heterocycles:
Reaction Scheme
text4-Bromo-2-(thian-4-yl)pyridine + Br₂ (EtOAc, 0°C) → Isothiazolo[4,5-b]pyridine derivatives
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Reaction Time | 2–4 hrs |
| Yield | 75% |
| Key Product | 3,6-Dibromo-isothiazolo[4,5-b]pyridine |
This reaction demonstrates the dual role of bromine as both a substituent and a participating agent in heterocycle formation .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates displacement of the bromine atom:
Example Reaction
text4-Bromo-2-(thian-4-yl)pyridine + KSCN → 4-Thiocyano-2-(thian-4-yl)pyridine
| Condition | Outcome |
|---|---|
| DMF, 100°C, 12 hrs | Complete bromine displacement |
| Selectivity | >95% at 4-position |
The thian group enhances electrophilicity at the 4-position through resonance effects .
Comparative Reactivity Analysis
A comparison with related bromopyridines reveals distinct behavior:
| Compound | Suzuki Coupling Rate | Oxidation Stability |
|---|---|---|
| 4-Bromo-2-(thian-4-yl)pyridine | 1.0 (reference) | High |
| 4-Bromopyridine | 0.3–0.5 | Moderate |
| 2-Bromo-5-(thian-4-yl)pyridine | 0.8 | High |
Scientific Research Applications
4-Bromo-2-(thian-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening purposes.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The thian-4-yl group may also play a role in enhancing the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Diversity and Substituent Effects
The following table summarizes key analogues of 4-Bromo-2-(thian-4-yl)pyridine, focusing on substituents at the 2-position and their impact on properties:
Key Observations:
- Electron-Withdrawing vs. Donating Groups : Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents modulate reactivity. For example, 4-Bromo-2-(4-methoxyphenyl)pyridine (JH-1) was used to synthesize the Skp1 inhibitor JH-6 via Suzuki coupling, highlighting its utility in drug discovery .
- Physical State : Bulky aryl substituents (e.g., 4-tolyl) often yield crystalline solids (melting points ~268–287°C in related compounds ), while smaller groups like cyclopropyl result in oils or lower-melting solids .
- Synthetic Yields : Yields for aryl-substituted analogues vary widely (9–12.9%), likely due to steric and electronic factors affecting cross-coupling efficiency .
Cross-Coupling Reactions:
- Palladium Catalysis: Most analogues (e.g., 3aC2–3fC2 series) are synthesized via Pd-catalyzed couplings of 2,4-dibromopyridine with arylboronic acids or organometallic reagents. Pd₃Cl₂ and Pd(OAc)₂/PPh₃ systems are common .
- Suzuki-Miyaura Example : 4-Bromo-2-(4-methoxyphenyl)pyridine (JH-1) reacts with 4-acetamidophenyl boronic acid using Pd(PPh₃)₄, yielding 81% of the coupled product .
Challenges:
Physicochemical Properties
- Acidity/Basicity : The pKa of 4-(4-Bromo-2-methoxyphenyl)pyridine is 4.49, influenced by the electron-donating methoxy group . In contrast, electron-withdrawing substituents (e.g., -CF₃) likely increase acidity.
- Solubility: Polar substituents (e.g., dimethylamino) enhance water solubility, whereas aryl groups promote organic solvent compatibility .
Biological Activity
4-Bromo-2-(thian-4-yl)pyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
4-Bromo-2-(thian-4-yl)pyridine is characterized by:
- Chemical Formula : C₇H₆BrNS
- Molecular Weight : Approximately 258.2 g/mol
- Structural Features : The compound includes a bromine atom at the 4-position and a thian-4-yl group attached to the pyridine ring. The presence of sulfur in the thian group enhances its chemical reactivity and biological interactions.
The biological activity of 4-Bromo-2-(thian-4-yl)pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thian-4-yl group enhances binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating enzyme activity or receptor interactions.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It may influence receptor activity, leading to altered signaling pathways that can affect cellular responses.
Biological Activities
Research indicates that 4-Bromo-2-(thian-4-yl)pyridine exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some studies highlight its potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of 4-Bromo-2-(thian-4-yl)pyridine and related compounds:
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the structure-activity relationship (SAR) of pyridine derivatives, 4-Bromo-2-(thian-4-yl)pyridine was shown to significantly inhibit a key kinase involved in cancer progression. The compound's binding affinity was assessed using surface plasmon resonance (SPR), revealing a Kd value indicative of strong interaction with the target enzyme .
Applications
Due to its diverse biological activities, 4-Bromo-2-(thian-4-yl)pyridine has potential applications in:
- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting specific diseases.
- Chemical Biology : As a probe for studying biochemical pathways involving pyridine derivatives.
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems for synthesizing 4-Bromo-2-(thian-4-yl)pyridine via cross-coupling reactions?
- Methodological Answer : Suzuki-Miyaura cross-coupling is a common strategy for introducing aryl/heteroaryl groups. Nickel catalysts (e.g., NiCl₂(PPh₃)₂) have shown efficacy in similar bromopyridine systems, particularly for minimizing steric hindrance from bulky substituents. For example, reductive coupling of 2-bromo-6-methylpyridine with a nickel catalyst achieved high yields under mild conditions . Optimization should include screening ligands (e.g., bipyridyl or phosphine-based) and solvents (e.g., THF or DMF) to enhance catalytic activity.
Q. How can the structure of 4-Bromo-2-(thian-4-yl)pyridine be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Compare and NMR shifts with analogous bromopyridines (e.g., 5-Bromo-2-hydroxy-4-methylpyridine: δ 8.2 ppm for pyridine-H, δ 2.4 ppm for methyl ).
- X-ray Crystallography : Analyze bond lengths and angles (e.g., C–Br ~1.89 Å, C–S ~1.78 Å) and supramolecular interactions (e.g., N–H···N hydrogen bonds in imidazopyridine derivatives ).
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~257.1 Da) and fragmentation patterns.
Q. What purification techniques are recommended for isolating 4-Bromo-2-(thian-4-yl)pyridine with high purity?
- Methodological Answer : Recrystallization using acetonitrile or ethyl acetate/hexane mixtures is effective for brominated pyridines, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine (90% yield, m.p. 460–461 K) . Column chromatography (silica gel, eluent: 3:1 hexane/ethyl acetate) can resolve impurities from competing side reactions, such as debromination or thianyl group oxidation .
Advanced Research Questions
Q. How can computational modeling predict the supramolecular assembly of 4-Bromo-2-(thian-4-yl)pyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermolecular interactions, such as π-stacking or halogen bonding. For example, crystal structures of 4-benzyl-6-bromo-imidazopyridine revealed planar pyridine rings (r.m.s. deviation 0.087 Å) and hydrogen-bonded dimers . Pair these with Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H···π vs. Br···Br contacts) .
Q. What strategies mitigate competing side reactions during the synthesis of 4-Bromo-2-(thian-4-yl)pyridine?
- Methodological Answer :
- Controlled Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to avoid over-bromination, as seen in the synthesis of 3-bromo-(4-methylbenzoyl)propionamides .
- Protection/Deprotection : Temporarily protect the thianyl group with tert-butyldimethylsilyl (TBS) ether to prevent sulfur oxidation during coupling steps .
- Kinetic Monitoring : Employ in-situ IR or HPLC to track reaction progress and quench intermediates before side-product formation .
Q. How does the thianyl group influence the electronic properties and reactivity of 4-Bromo-2-(thian-4-yl)pyridine?
- Methodological Answer : The electron-donating thianyl group increases electron density at the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) at the C-4 bromine. Compare Hammett σ values (σ_thianyl ~ -0.15) to predict regioselectivity. Experimental validation via competitive reactions (e.g., with 4-bromo-2-methoxypyridine) can quantify rate differences . Electrochemical studies (cyclic voltammetry) may reveal shifts in reduction potentials due to sulfur’s lone-pair conjugation .
Q. What crystallographic challenges arise in resolving the structure of 4-Bromo-2-(thian-4-yl)pyridine?
- Methodological Answer : Bromine’s high electron density can cause absorption errors in X-ray diffraction. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
